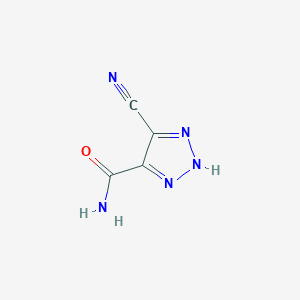
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of the acridine ring.
Alkylation: Introduction of dimethyl groups at the 9 position.
Coupling Reaction: Attachment of the pyridinylphenyl group at the 10 position through a cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions may introduce new functional groups at the bromine positions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as DNA or enzymes, leading to inhibition of cellular processes. The bromine atoms and pyridinylphenyl group may enhance its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9,10-Dihydroacridine: A simpler acridine derivative without bromine or pyridinylphenyl groups.
2,7-Dibromoacridine: An acridine derivative with bromine atoms but lacking the dimethyl and pyridinylphenyl groups.
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is unique due to the combination of bromine atoms, dimethyl groups, and a pyridinylphenyl group. This combination may confer distinct chemical properties, such as enhanced reactivity or specific interactions with biological targets, making it valuable for various scientific and industrial applications.
属性
分子式 |
C26H20Br2N2 |
|---|---|
分子量 |
520.3 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-dimethyl-10-(4-pyridin-4-ylphenyl)acridine |
InChI |
InChI=1S/C26H20Br2N2/c1-26(2)22-15-19(27)5-9-24(22)30(25-10-6-20(28)16-23(25)26)21-7-3-17(4-8-21)18-11-13-29-14-12-18/h3-16H,1-2H3 |
InChI 键 |
VLLYJRZLSURLAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=NC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


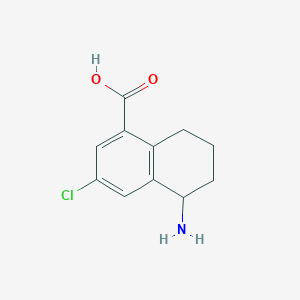
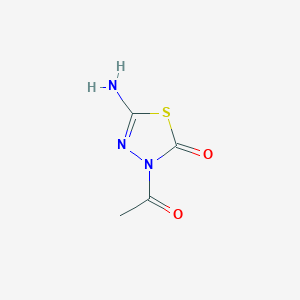

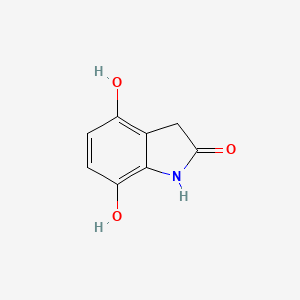
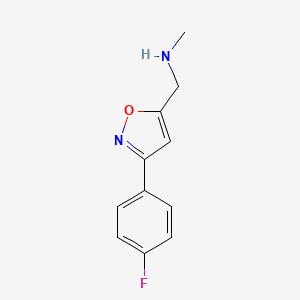

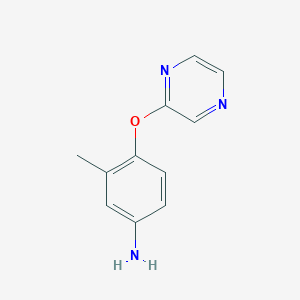
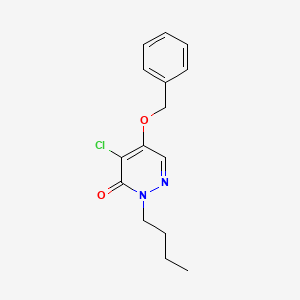
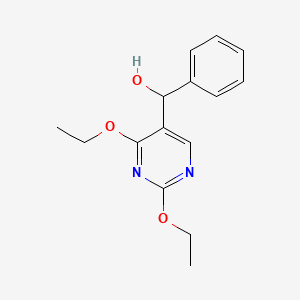
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)
